2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine
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Overview
Description
2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine is a heterocyclic compound that features both pyrazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine typically involves the condensation of pyrazole derivatives with pyridine derivatives. One common method involves the reaction of 1-ethyl-1H-pyrazole-4-carbaldehyde with 2-ethynylpyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-pyridine oxides, while reduction can produce reduced derivatives with altered functional groups .
Scientific Research Applications
2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, its structural features allow it to interact with nucleic acids, potentially influencing gene expression and cellular functions .
Comparison with Similar Compounds
Similar Compounds
1-Ethyl-1H-pyrazol-4-yl derivatives: Compounds with similar pyrazole structures but different substituents.
Ethynylpyridine derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness
2-(1-Ethyl-1H-pyrazol-4-yl)-5-ethynyl-pyridine is unique due to the combination of pyrazole and pyridine rings, which imparts distinct chemical and biological properties. This dual-ring structure enhances its versatility and potential for various applications compared to compounds with only one of these rings .
Properties
IUPAC Name |
2-(1-ethylpyrazol-4-yl)-5-ethynylpyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3/c1-3-10-5-6-12(13-7-10)11-8-14-15(4-2)9-11/h1,5-9H,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNQOQNOXMCMFHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C2=NC=C(C=C2)C#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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